molecular formula C19H20N2OS B2492511 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone CAS No. 726165-16-8

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone

Cat. No. B2492511
CAS RN: 726165-16-8
M. Wt: 324.44
InChI Key: JSHHCEJUEHFGRE-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone, commonly known as ADMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMT is a synthetic compound that belongs to the thienopyridine family and has a mesityl group attached to its structure.

Mechanism of Action

The mechanism of action of ADMT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, ADMT has been shown to inhibit the activity of protein kinase B (AKT), which is a key player in the survival and proliferation of cancer cells. ADMT has also been shown to inhibit the production of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ADMT has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, ADMT has been shown to induce apoptosis, which is a programmed cell death process that is important for the elimination of cancer cells. ADMT has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.
Inflammation is a key component of many diseases, and ADMT has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ADMT has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADMT is its versatility, as it can be used in a range of research fields. ADMT is also relatively easy to synthesize and purify, which makes it a cost-effective option for many research labs.
However, there are also some limitations associated with ADMT. One of the main limitations is its potential toxicity, as ADMT has been shown to exhibit cytotoxic effects in some cell lines. ADMT also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for ADMT research. In the field of medicinal chemistry, ADMT could be further optimized for its anticancer activity by modifying its structure or combining it with other compounds. ADMT could also be investigated for its potential as an anti-inflammatory agent in other disease models.
In the field of materials science, ADMT could be used as a building block for the synthesis of new materials with unique properties. ADMT could also be investigated for its potential as a fluorescent probe in biological imaging applications.
Conclusion:
In conclusion, ADMT is a versatile compound that has potential applications in various fields of research. ADMT has been shown to exhibit anticancer and anti-inflammatory activity, and it has also been used as a building block for the synthesis of novel materials. While there are some limitations associated with ADMT, its potential future directions make it an exciting area of research.

Synthesis Methods

The synthesis of ADMT involves the reaction of 2-amino-4,6-dimethylthieno[2,3-b]pyridine with mesityl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethylacetamide, and the final product is obtained through purification and crystallization.

Scientific Research Applications

ADMT has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, ADMT has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. ADMT has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In the field of materials science, ADMT has been used as a building block for the synthesis of novel polymers and materials with unique properties. ADMT has also been investigated for its potential as a fluorescent probe due to its ability to emit fluorescence under certain conditions.

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-9-6-10(2)14(11(3)7-9)17(22)18-16(20)15-12(4)8-13(5)21-19(15)23-18/h6-8H,20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHHCEJUEHFGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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